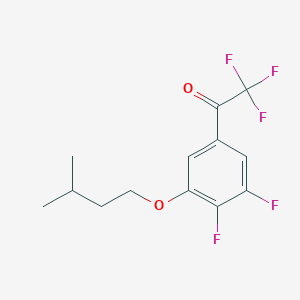
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is an organic compound that contains multiple fluorine atoms, which often makes it highly chemically reactive and useful in various applications. This compound is characterized by the presence of both aromatic and aliphatic structures, enabling it to engage in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes, but the most common method involves the reaction between a substituted phenol and a trifluoroacetylating agent. The following step-by-step route illustrates one method:
Phenol Derivative Preparation: The starting material, a phenol derivative with the necessary substitution pattern (3,4-Difluoro-5-isopentyloxyphenol), is prepared.
Trifluoroacetylation: The phenol derivative undergoes a trifluoroacetylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine or triethylamine.
Reaction Conditions: This reaction typically proceeds at low temperatures (0-5°C) to avoid decomposition of the intermediates.
Industrial Production Methods: In industrial settings, the scale-up of this synthesis involves optimization for yield and purity, often using continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: Can form corresponding acids or other oxidized products under strong oxidizing conditions.
Reduction: Ketone group reduction can lead to alcohol derivatives.
Nucleophilic Substitution: Fluorine atoms often act as leaving groups in the presence of nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The products formed depend on the type of reaction and the reaction conditions. For example, oxidation typically yields carboxylic acids, while reduction gives alcohols.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can be used as an intermediate to introduce both trifluoromethyl and difluoro groups into complex molecules, aiding the development of drugs, agrochemicals, and materials.
Biology and Medicine: In medicinal chemistry, fluorinated compounds, including this one, often exhibit enhanced biological activity. This compound's derivatives may show potential as enzyme inhibitors or receptor agonists/antagonists.
Industry: This compound can be used in the manufacture of specialty chemicals, polymers, and high-performance materials due to its unique chemical properties.
Mechanism of Action
The effects exerted by 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone largely depend on its ability to interact with various molecular targets. This interaction often involves binding to active sites on proteins or enzymes, altering their activity and thus influencing biological pathways.
Molecular Targets and Pathways: The fluorinated phenyl ring can enhance binding affinity to proteins, making it valuable in drug discovery and development. The exact pathways it affects depend on the context of its use in biological systems.
Comparison with Similar Compounds
Similar Compounds:
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone: Similar structure but without the isopentyloxy group.
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone: Difluorination is replaced with methylation.
That's a whirlwind tour of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone. How's that for a deep dive into the fascinating world of organic compounds?
Properties
IUPAC Name |
1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c1-7(2)3-4-20-10-6-8(5-9(14)11(10)15)12(19)13(16,17)18/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWBISLDTXVDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997453.png)
![1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997466.png)
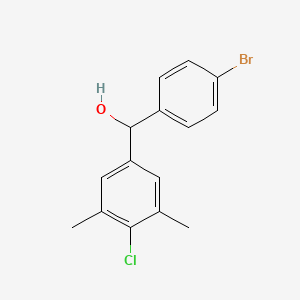
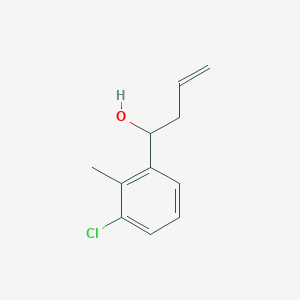
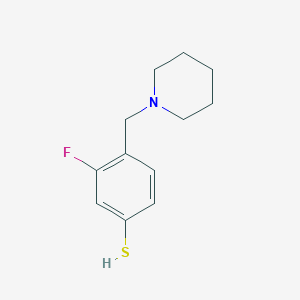
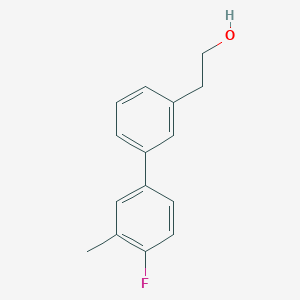
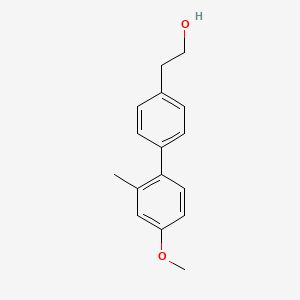
![3-[4-(n-Pentylthio)phenyl]-1-propene](/img/structure/B7997521.png)
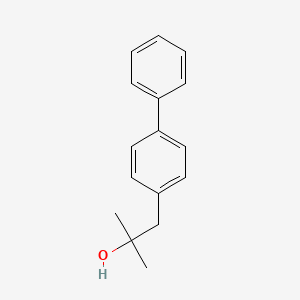
![1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997538.png)
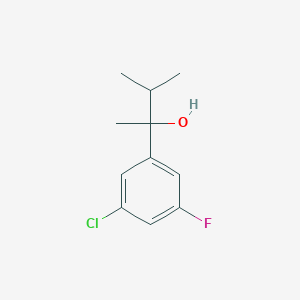
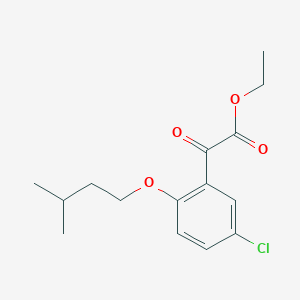
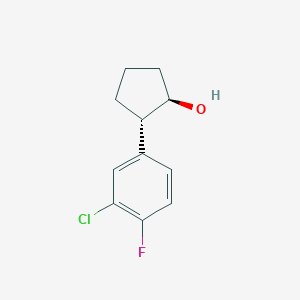
![1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997546.png)
